6-(isobutylamino)-2-methyl-2-heptanol
Description
6-(Isobutylamino)-2-methyl-2-heptanol is a branched aliphatic alcohol-amine hybrid compound characterized by a heptanol backbone substituted with a methyl group at the 2-position and an isobutylamino group at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and amino (-NH-) functional groups.
Properties
IUPAC Name |
2-methyl-6-(2-methylpropylamino)heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-10(2)9-13-11(3)7-6-8-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGYFPCJYWXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)CCCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group and Volatility
- This compound: The presence of both hydroxyl and amino groups increases hydrogen-bonding capacity, likely reducing volatility compared to purely alkyl or ether derivatives.
- 2-Methyl-2-heptanol: Contains a single hydroxyl group, leading to higher polarity than alkanes but lower than amino-alcohol hybrids. In distillation models, it predominantly concentrates in the bottom stream (mole fraction ~0.0005–0.0104) due to low volatility .
- 2-Methoxy-2-methylheptane (MMH) : An ether derivative with lower polarity, resulting in higher volatility. In distillate streams, MMH exhibits a mole fraction of ~0.00344–0.004, significantly lower than alkenes like 2-methyl-1-heptene .
- 2-Methyl-1-heptene: A nonpolar alkene with high volatility, dominating distillate fractions (mole fraction ~0.822–0.9927) in separation processes .
Separation Efficiency in Distillation
The table below summarizes mole fraction distributions of analogous compounds in distillation models, based on simulations by Hussain and Lee (2021) :
| Compound | Functional Group | Mole Fraction (Distillate) | Mole Fraction (Bottom Stream) |
|---|---|---|---|
| 2-Methyl-1-heptene | Alkene | 0.822–0.9927 | 0.051–0.0005 |
| 2-Methoxy-2-methylheptane | Ether | 0.00344–0.004 | 0.948–0.989 |
| 2-Methyl-2-heptanol | Alcohol | 0.0005–0.0104 | 0.0005–0.0104 |
| This compound | Alcohol-Amine Hybrid | Not reported | Inferred lower volatility |
Note: Data for this compound is extrapolated from its alcohol counterpart (2-methyl-2-heptanol), with the amino group expected to further reduce volatility due to enhanced intermolecular interactions.
Key Research Findings
- Polarity and Solubility: The amino group in this compound likely increases water solubility compared to 2-methyl-2-heptanol, though this may vary with pH due to amine protonation.
- Thermal Stability: Ethers like MMH exhibit higher thermal stability in distillation (~0.948–0.989 in bottom streams) compared to alcohols, suggesting that this compound may require specialized conditions for purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
